molecular formula C6H6BrNOS B1370732 5-Bromo-4-methylthiophene-2-carboxamide CAS No. 189330-08-3

5-Bromo-4-methylthiophene-2-carboxamide

Cat. No. B1370732
CAS RN: 189330-08-3
M. Wt: 220.09 g/mol
InChI Key: HUXQMSWPHULFRN-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-2-carboxamide is a chemical compound . It is a yellow solid .


Synthesis Analysis

The synthesis of this compound involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 2 hours . The crude acid chloride is then dissolved in a mixture of acetonitrile, tetrahydrofuran, and triethylamine, and the mixture is cooled in an ice-bath .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methylthiophene-2-carboxamide can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR (CDCl3, 400 MHz) shows signals at 11.89 (s, 1H), 9.88 (s, 1H), 7.82–7.80 (m, 2H), 7.4–7.36 (m, 2H), 7.29 (s, 1H), 7.16 (t, J = 7.4 Hz, 1H), 2.87–2.82 (m, 2H), 1.74 (dd, J = 7.4 Hz, 2H), 1.03 (t, J = 7.3 Hz, 3H). The 13C-NMR (CDCl3, 100 MHz) shows signals at 187.6, 158.0, 150.8, 146.4, 138.1, 135.2, 131.3, 129.0, 124.5, 120.3, 31.9, 24.4, 13.5 .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-methylthiophene-2-carboxamide include its synthesis from 5-Bromo-4-methylthiophene-2-carboxylic acid . The reaction conditions involve the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20℃ for 2 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methylthiophene-2-carboxamide include a melting point of 163 °C–166 °C . It is a yellow solid . The compound has a molecular weight of 221.07 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of thiophene derivatives, including compounds similar to 5-Bromo-4-methylthiophene-2-carboxamide, involves multiple lithiation and bromination reactions. These syntheses are often multi-step processes, starting from thiophene, and yield a variety of thiophene-based compounds (Bar & Martin, 2021).
  • Studies on the kinetics of reactions involving thiophene derivatives demonstrate the impact of steric interactions, influencing the orientation of functional groups and overall reactivity of the molecule (Consiglio et al., 1985).

Applications in Material Science

  • Certain thiophene derivatives have been utilized as photostabilizers for materials like poly(vinyl chloride) (PVC). These compounds can significantly reduce the rate of photodegradation in PVC, suggesting potential applications in enhancing material durability (Balakit et al., 2015).
  • The direct arylation of thiophene compounds, including those similar to 5-Bromo-4-methylthiophene-2-carboxamide, is a key method in the preparation of functional organic electronic materials. This process is significant for developing electro- and photoactive materials (Vamvounis & Gendron, 2013).

Catalysis and Synthesis of Complex Molecules

  • Palladium-catalyzed reactions involving thiophene derivatives are utilized to synthesize biheteroaryl compounds. This methodology is crucial in the development of complex organic molecules, which have applications in pharmaceuticals and agrochemicals (Fu et al., 2012).
  • The synthesis of nitrothiophene derivatives, including radio-sensitizers and cytotoxins, demonstrates the use of thiophene carboxamides in medicinal chemistry. These compounds have potential applications in cancer therapy (Threadgill et al., 1991).

Computational and Theoretical Studies

  • DFT calculations have been used to explore the electronic structure and NMR data of pyrazole-thiophene-based amide derivatives. Such studies aid in understanding the molecular properties and potential applications in fields like materials science and drug design (Kanwal et al., 2022).

Miscellaneous Applications

  • Some thiophene derivatives exhibit insecticidal and acaricidal activities, suggesting their potential use as lead compounds for new pesticides (Li et al., 2012).
  • The crystal structure, spectroscopic, and photophysical properties of N-arylthiazole-5-carboxamides have been analyzed, highlighting their potential in the development of eco-friendly compounds with specific optical properties (Miryala et al., 2019).

Safety and Hazards

The safety information for 5-Bromo-4-methylthiophene-2-carboxamide includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to keep it in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

5-bromo-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQMSWPHULFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621453
Record name 5-Bromo-4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylthiophene-2-carboxamide

CAS RN

189330-08-3
Record name 5-Bromo-4-methyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189330-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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